N,N'-(Ethane-1,2-diyl)bis(N-methylbenzamide)
Description
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[2-[benzoyl(methyl)amino]ethyl]-N-methylbenzamide |
InChI |
InChI=1S/C18H20N2O2/c1-19(17(21)15-9-5-3-6-10-15)13-14-20(2)18(22)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
GKJNYSVSIQKNEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of N,N'-(Ethane-1,2-diyl)bis(N-methylbenzamide) typically involves the formation of amide bonds between N-methylbenzamide units and ethane-1,2-diamine (ethylenediamine derivative). The key synthetic routes include:
Synthesis via Benzoyl Chloride and Ethylenediamine Derivatives
A closely related synthetic approach, demonstrated for similar bis-amide compounds, involves the reaction of benzoyl chloride with ethylenediamine under controlled conditions to form bisbenzamide derivatives. Although the example in the literature refers to N,N'-(Ethane-1,2-diyl)dibenzenecarbothioamide, the methodology is adaptable for the methylbenzamide analog by substituting appropriate reagents.
- Benzoyl chloride is dissolved in an inert solvent such as acetone or 1,2-dichloroethane.
- The solution is added dropwise to ethylenediamine or N-methyl ethylenediamine cooled in an ice bath.
- The reaction mixture is stirred at room temperature for several hours (e.g., 2–8 hours).
- The precipitate formed is filtered, washed, and purified by recrystallization from solvents like ethanol/dichloromethane or methanol.
This method yields the bis-amide with high purity and good yield (e.g., 55–88% depending on conditions and compound).
Amidation via Ester and Methylamine Route
An alternative preparation involves the reaction of methyl benzoate with methylamine to form N-methylbenzamide, which can then be coupled with ethane-1,2-diamine to form the bis-amide.
Key points from patent literature and research:
- Methyl benzoate reacts with methylamine in methanol solvent.
- Reaction requires elevated temperature (often >200 °C) or high pressure to proceed efficiently.
- Excess methylamine (0.5 to 2 mol per mol methyl benzoate) ensures complete conversion.
- This route avoids acid chloride intermediates, reducing the production of acidic byproducts.
- The resulting N-methylbenzamide can be further reacted with ethylenediamine derivatives to yield the target bis-amide.
Methylation of Ethylenediamine Bis-Benzamide
Another approach involves first synthesizing N,N'-(Ethane-1,2-diyl)bis(benzamide) by reacting benzoyl chloride with ethylenediamine, followed by selective methylation of the amide nitrogen atoms using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This method allows precise control over methyl substitution but requires careful purification to avoid side reactions.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetone, methanol, 1,2-dichloroethane | Choice affects solubility and reaction rate |
| Temperature | 0°C to room temperature (initial), then RT stirring | Cooling controls exothermic acylation reactions |
| Reaction time | 1–8 hours | Longer times improve yield and purity |
| Molar ratios | Benzoyl chloride : ethylenediamine = 2:1 | Stoichiometry critical for full conversion |
| Purification | Recrystallization from EtOH/DCM or methanol | Removes impurities and unreacted starting materials |
| Yield | 55–88% | Dependent on purity of reagents and conditions |
Characterization and Research Findings
Crystallography: X-ray diffraction studies confirm the symmetrical structure with ethane-1,2-diyl bridging two N-methylbenzamide groups. The amide bonds exhibit typical bond lengths (~1.37–1.40 Å for C–N) and planar conformations.
-
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of methyl groups on the amide nitrogen and the aromatic protons of the benzamide moiety.
- Infrared (IR) Spectroscopy: Characteristic amide bands observed near 1650 cm⁻¹ (C=O stretch) and N–H stretches around 3300 cm⁻¹.
- Mass Spectrometry: Confirms molecular weight consistent with C18H20N2O2.
Purity Assessment: High-performance liquid chromatography (HPLC) can be employed to ensure purity, especially when enantiomeric or regioisomeric forms are possible.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the substituent introduced.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Molecular docking studies have shown that the compound can form stable complexes with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Group
N,N'-(Ethane-1,2-diyl)bis(N-benzylbenzamide)
- Structure : Replaces the methyl groups on the amide nitrogen with benzyl groups.
- Lacks direct biological data but structurally related surfactants show corrosion inhibition (e.g., 93.93% inhibition efficiency for CGSES12 in acidic solutions) .
- Synthesis : Similar to the target compound but uses benzylamine derivatives instead of methylamine .
N,N'-(Ethane-1,2-diyl)bis(2-(3,4-dimethoxyphenyl)acetamide) (24)
- Structure : Substitutes benzamide with 3,4-dimethoxyphenylacetamide.
- Reported yield: 80% .
- Bioactivity: Methoxy derivatives often exhibit superior radical scavenging in DPPH assays compared to non-substituted analogs .
N,N'-(1,2-bis(4-(Trifluoromethyl)phenyl)ethane-1,2-diyl)bis(N-methylbenzamide)
Modifications to the Central Spacer
N,N'-(Propane-1,3-diyl)bis(5′-methyl-1′H-ursa-2,12-dieno[3,2-b]indol-28-carboxamide) (7b)
- Structure : Ethylene spacer replaced with propane-1,3-diyl.
- Demonstrated cytotoxicity against cancer cells, though specific data for the target compound are lacking .
Ethane-1,2-diyl bis(2-chloroethanoate) (ES)
Functional Group Additions
N,N'-(Ethane-1,2-diyl)bis[2-cyano-3-(dimethylamino)acrylamide] (20)
- Structure: Incorporates cyano and dimethylamino groups.
- Synthesis: Reacts with DMF-DMA in xylene (54% yield). The electron-withdrawing cyano group may enhance reactivity in further derivatization .
N,N'-(Ethane-1,2-diyl)bis(2-oxo-2-phenylacetamide) (8)
Key Comparative Data
Biological Activity
N,N'-(Ethane-1,2-diyl)bis(N-methylbenzamide) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity against cancer cell lines, and its role in coordination chemistry.
Chemical Structure and Properties
N,N'-(Ethane-1,2-diyl)bis(N-methylbenzamide) features two N-methylbenzamide groups linked by an ethane-1,2-diyl chain. This structure contributes to its solubility and reactivity, making it a suitable candidate for various biological applications.
The biological activity of N,N'-(Ethane-1,2-diyl)bis(N-methylbenzamide) is primarily attributed to its ability to interact with biological targets such as enzymes. The compound may act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and catalytic activity. This characteristic is crucial for therapeutic applications, particularly in cancer treatment and antimicrobial activity .
Enzyme Inhibition
Research indicates that N,N'-(Ethane-1,2-diyl)bis(N-methylbenzamide) has been investigated for its potential as an enzyme inhibitor. Its structural properties allow it to form stable complexes with metal ions, enhancing its ability to inhibit specific enzymes involved in metabolic pathways relevant to disease progression.
Cytotoxicity Studies
A significant aspect of the biological activity of this compound is its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that similar compounds exhibit cytotoxicity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. For instance, derivatives containing ethylenediamine moieties have shown concentration-dependent cytotoxic effects leading to cell cycle arrest and loss of mitochondrial membrane potential .
| Cell Line | Compound | Cytotoxic Concentration (µM) | Mechanism |
|---|---|---|---|
| A549 | N,N'-Bis(2-hydroxybenzyl)ethylenediamine | 50 | Cell cycle arrest |
| MDA-MB-231 | N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine | 40 | Mitochondrial depolarization |
| PC3 | N,N'-Bis(5-chloro-2-hydroxybenzyl)ethylenediamine | 30 | Apoptosis induction |
Case Studies
- Cytotoxic Activity Against Cancer Cells : A study evaluated the cytotoxicity of various derivatives of ethylenediamine against A549, MDA-MB-231, and PC3 cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects at concentrations as low as 30 µM, suggesting potential for development into therapeutic agents .
- Enzyme Inhibition Studies : Another investigation focused on the compound's ability to inhibit specific enzymes associated with cancer metabolism. The findings revealed that the compound effectively inhibited enzyme activity in a dose-dependent manner, supporting its potential use in targeted cancer therapies.
Comparison with Similar Compounds
N,N'-(Ethane-1,2-diyl)bis(N-methylbenzamide) can be compared with other similar bis-amide compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N,N'-(Ethane-1,2-diyl)bis(N-methylformamide) | Contains formamide groups | Moderate enzyme inhibition |
| N,N'-(Ethane-1,2-diyl)bis(benzamide) | Benzamide substituents | Higher cytotoxicity against certain cancers |
| N,N'-(Ethane-1,2-diyl)bis(3-methylbenzamide) | Methyl-substituted benzamide groups | Enhanced solubility and stability |
Q & A
Basic: What are the common synthetic routes for N,N'-(Ethane-1,2-diyl)bis(N-methylbenzamide), and how can reaction conditions be optimized for academic-scale preparation?
Methodological Answer:
The compound is typically synthesized via a two-step process:
Amide Coupling : React ethylenediamine derivatives with benzoyl chloride analogs in the presence of a base (e.g., EtN) and a catalyst (e.g., DMAP) to form the bis-benzamide structure. For example, a chiral variant was synthesized by reacting (S,S)-N1* with benzoyl chloride under these conditions .
Purification : Use column chromatography (e.g., silica gel) with solvents like dichloromethane/methanol (9:1) to isolate the product, achieving yields up to 80% .
Optimization Strategies:
- Vary stoichiometric ratios of reactants (e.g., 1:2 for diamine to benzoyl chloride).
- Test alternative catalysts (e.g., HOBt/DCC for amide bond formation) to reduce side products.
- Adjust reaction temperature (e.g., 0°C to room temperature) to control exothermicity and improve selectivity.
Basic: Which spectroscopic techniques are most effective for characterizing N,N'-(Ethane-1,2-diyl)bis(N-methylbenzamide)?
Methodological Answer:
Key techniques include:
- H/C NMR : Analyze methylene protons (δ 3.2–3.5 ppm) and benzamide carbonyl carbons (δ ~168–172 ppm) to confirm connectivity .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] at m/z 415.3 for CHNO) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm) and N–H bends (~1550 cm) .
Critical Analysis:
Compare spectral data with structurally similar compounds (e.g., N,N'-1,2-ethanediylbis benzamide derivatives) to validate assignments .
Basic: How can researchers establish baseline antimicrobial activity profiles for this compound?
Methodological Answer:
- MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-negative strains (e.g., A. baumannii, P. aeruginosa). Report MIC values (e.g., 75–100 µL for significant inhibition) .
- Positive Controls : Include standard antibiotics (e.g., ciprofloxacin) to contextualize activity.
- Dose-Response Curves : Plot inhibition (%) vs. concentration (10–100 µg/mL) to determine EC values .
Advanced: How to resolve conflicting bioactivity data between research groups?
Methodological Answer:
Conflicting results (e.g., variable MIC values) may arise from:
- Strain Variability : Test clinical vs. reference strains (e.g., multidrug-resistant A. baumannii vs. ATCC strains) .
- Assay Conditions : Standardize inoculum size (e.g., 1–5 × 10 CFU/mL) and incubation time (18–24 h) .
- Compound Purity : Verify via HPLC (e.g., CHIRALPAK AD-H column, 20% i-PrOH/hexanes) to exclude enantiomeric impurities .
Case Study:
In one study, higher inhibition against A. baumannii (75–100 µL) vs. P. aeruginosa was linked to differential membrane permeability .
Advanced: How does molecular docking inform derivative design for enhanced antimicrobial activity?
Methodological Answer:
- Target Selection : Dock against bacterial proteins (e.g., A. baumannii 4ZIY, P. aeruginosa 4ZHU) to identify binding pockets .
- Key Interactions : Optimize hydrogen bonds (e.g., amide carbonyl with Arg residues) and hydrophobic contacts (benzamide rings with aliphatic chains) .
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental MIC data to prioritize derivatives .
Example:
N,N'-(ethane-1,2-diyl)bis(1-(9H-fluoren-2-yl)methanimine) showed stronger binding to 4ZIY (−9.2 kcal/mol) than 4ZHU (−7.5 kcal/mol), correlating with higher A. baumannii inhibition .
Advanced: What crystallographic refinement techniques in SHELXL are critical for analyzing this compound?
Methodological Answer:
- Disorder Modeling : Use PART and RIGU commands to refine rotational disorder (e.g., occupancy ratios 0.742:0.258) .
- Hydrogen Bonding : Apply DFIX and DANG restraints to stabilize intramolecular H-bonds (e.g., N–H⋯O=S interactions) .
- Twinned Data : For challenging crystals, apply TWIN/BASF commands to handle pseudo-merohedral twinning .
Case Study:
A polymorph of N,N'-(ethane-1,2-diyl)bis(methanesulfonamide) was refined using SHELXL-2018, revealing a monoclinic P21/c space group (a = 10.5668 Å, β = 109.79°) .
Advanced: How to address discrepancies in antioxidant activity measurements (DPPH vs. ABTS assays)?
Methodological Answer:
- Radical Specificity : DPPH (lipophilic) may underestimate activity compared to ABTS (hydrophilic), depending on compound solubility .
- Concentration Range : Test 10–200 µM to capture EC differences (e.g., 50 µM for ABTS vs. 75 µM for DPPH) .
- Quenching Controls : Include Trolox or ascorbic acid to validate assay sensitivity .
Advanced: What strategies improve enantiomeric resolution in chiral variants of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
